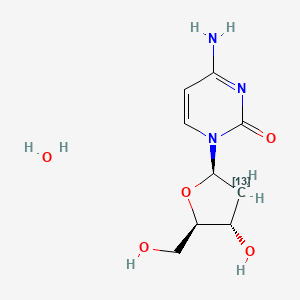
2'-Deoxycytidine-2'-13C Monohydrate
Overview
Description
2’-Deoxycytidine-2’-13C Monohydrate is a labeled nucleoside analog where the carbon-13 isotope is incorporated at the 2’ position of the deoxyribose sugar. This compound is used primarily in scientific research to study nucleic acid metabolism and DNA synthesis. The incorporation of the carbon-13 isotope allows for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxycytidine-2’-13C Monohydrate typically involves the incorporation of the carbon-13 isotope into the deoxyribose sugar, followed by the attachment of the cytosine base. The process generally includes:
Preparation of 2’-Deoxy-2’-13C-D-ribose: This involves the selective labeling of the ribose sugar with carbon-13 at the 2’ position.
Glycosylation Reaction: The labeled ribose is then coupled with cytosine under acidic conditions to form the nucleoside.
Purification: The final product is purified using chromatographic techniques to obtain the monohydrate form.
Industrial Production Methods: Industrial production of 2’-Deoxycytidine-2’-13C Monohydrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Labeled Ribose: Large-scale synthesis of 2’-Deoxy-2’-13C-D-ribose.
Automated Glycosylation: Use of automated systems to couple the labeled ribose with cytosine.
High-Throughput Purification: Employing high-throughput chromatographic systems to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxycytidine-2’-13C Monohydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-Deoxyuridine derivatives.
Reduction: Reduction reactions can convert the cytosine base to dihydrocytosine.
Substitution: Nucleophilic substitution reactions can replace the amino group on the cytosine base with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Produces 2’-Deoxyuridine derivatives.
Reduction: Forms dihydrocytosine derivatives.
Substitution: Results in various substituted cytosine derivatives.
Scientific Research Applications
2’-Deoxycytidine-2’-13C Monohydrate has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study nucleic acid structures and dynamics.
Biology: Helps in understanding DNA replication and repair mechanisms.
Medicine: Used in the development of antiviral and anticancer drugs by studying the metabolism of nucleoside analogs.
Industry: Employed in the synthesis of labeled nucleotides for various biochemical assays.
Mechanism of Action
The mechanism of action of 2’-Deoxycytidine-2’-13C Monohydrate involves its incorporation into DNA during replication. The labeled nucleoside is phosphorylated by deoxycytidine kinase to form the corresponding triphosphate, which is then incorporated into DNA by DNA polymerases. The carbon-13 label allows for tracking and analysis of DNA synthesis and repair pathways using NMR and mass spectrometry.
Comparison with Similar Compounds
2’-Deoxycytidine: The non-labeled form of the compound.
2’-Deoxyuridine: A similar nucleoside analog with a uracil base instead of cytosine.
5-Aza-2’-Deoxycytidine: A nucleoside analog used in cancer therapy.
Uniqueness: 2’-Deoxycytidine-2’-13C Monohydrate is unique due to the incorporation of the carbon-13 isotope, which allows for detailed metabolic studies and tracking of nucleic acid synthesis. This makes it particularly valuable in research applications where precise tracking of nucleoside incorporation is required.
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBGOHZLZCFWLH-WIMFGOOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}methanesulfonamide](/img/structure/B1433803.png)
![2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1433804.png)





![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)
![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)


![6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433820.png)
